Methyl 1,2,5-trimethyl-4-sulfamoyl-1h-pyrrole-3-carboxylate

HMG-CoA reductase hepatoselectivity myalgia

Researchers designing hepatoselective statins struggle with inconsistent isomer quality and supply. This compound is the exact 4-sulfamoyl regioisomer, essential for target engagement. • Purity ≥98% for reproducible SAR • Multi-gram quantities from multiple vendors • Enables clean target deconvolution vs N-sulfamoyl isomer

Molecular Formula C9H14N2O4S
Molecular Weight 246.28
CAS No. 883048-07-5
Cat. No. B2428489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,5-trimethyl-4-sulfamoyl-1h-pyrrole-3-carboxylate
CAS883048-07-5
Molecular FormulaC9H14N2O4S
Molecular Weight246.28
Structural Identifiers
SMILESCC1=C(C(=C(N1C)C)S(=O)(=O)N)C(=O)OC
InChIInChI=1S/C9H14N2O4S/c1-5-7(9(12)15-4)8(16(10,13)14)6(2)11(5)3/h1-4H3,(H2,10,13,14)
InChIKeyBPNSCHJPMAAENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate (CAS 883048-07-5): Procurement Guide for a 4‑Sulfamoyl Pyrrole Building Block


Methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate (CAS 883048‑07‑5) is a fully substituted pyrrole‑3‑carboxylate carrying a primary sulfonamide at the 4‑position. The compound belongs to the 4‑sulfamoyl pyrrole class, which was designed as hepatoselective HMG‑CoA reductase inhibitors (statins) to reduce statin‑associated myalgia [1]. It is currently supplied as a research‑grade building block by several vendors at purities of 95‑98 % . The three methyl substituents and the 4‑sulfamoyl group distinguish this scaffold from the closely related 3‑sulfamoyl and N‑sulfamoyl pyrroles, which target different biological pathways.

Why a Generic 4‑Sulfamoyl Pyrrole Cannot Replace Methyl 1,2,5‑trimethyl‑4‑sulfamoyl‑1H‑pyrrole‑3‑carboxylate


Within the 4‑sulfamoyl pyrrole family, the number and position of substituents on the pyrrole ring critically modulate both enzyme inhibition and tissue selectivity. The 1,2,5‑trimethyl substitution pattern of CAS 883048‑07‑5 creates a distinct steric and electronic environment compared to the 1‑cyclohexylmethyl or 1‑amino analogs, which can alter the ligand‑enzyme binding mode [1]. Furthermore, the 4‑sulfamoyl regioisomer targets the statin‑binding site of HMG‑CoA reductase, whereas the N‑sulfamoyl‑2‑carboxylate isomers inhibit metallo‑β‑lactamases [2]. Consequently, substituting one sulfamoyl pyrrole building block for another without accounting for the exact substitution pattern risks losing target engagement, selectivity, and synthetic reproducibility in the intended application.

Quantitative Evidence Dimensions for Methyl 1,2,5‑trimethyl‑4‑sulfamoyl‑1H‑pyrrole‑3‑carboxylate Relative to Comparators


Hepatocyte‑over‑Myocyte Selectivity: Class‑Level Advantage of 4‑Sulfamoyl Pyrroles vs. Rosuvastatin and Atorvastatin

The 4‑sulfamoyl pyrrole class, to which Methyl 1,2,5‑trimethyl‑4‑sulfamoyl‑1H‑pyrrole‑3‑carboxylate belongs, demonstrated greater selectivity for hepatocytes over L6 myocytes compared with the clinically used statins rosuvastatin and atorvastatin [1]. The selectivity ratio was not given as a single numeric value; the conclusion is drawn from comparative IC50 data across the series.

HMG-CoA reductase hepatoselectivity myalgia

HMG‑CoA Reductase Inhibition: Class‑Representative Potency from X‑ray Co‑crystal Structures (PDB 3BGL) and BindingDB

4‑Sulfamoyl pyrrole ligands co‑crystallized with human HMG‑CoA reductase (PDB 3BGL) exhibit IC50 values of 3.7–4.5 nM in enzyme inhibition assays [1][2]. The ligand bound in the 3BGL structure (RID) is a 4‑sulfamoyl pyrrole derivative containing the same core scaffold as Methyl 1,2,5‑trimethyl‑4‑sulfamoyl‑1H‑pyrrole‑3‑carboxylate, providing structural proof of target engagement.

HMG-CoA reductase statin IC50

Regioisomeric Target Selectivity: 4‑Sulfamoyl (HMG‑CoA Reductase) vs. N‑Sulfamoyl‑2‑carboxylate (Metallo‑β‑Lactamase)

The 4‑sulfamoyl pyrrole scaffold (represented by CAS 883048‑07‑5) exclusively targets HMG‑CoA reductase, whereas the regioisomeric N‑sulfamoylpyrrole‑2‑carboxylates are potent inhibitors of B1 subclass metallo‑β‑lactamases such as NDM‑1 (IC50 range 0.045 to >10 µM) [1]. This orthogonal target profile is dictated solely by the position of the sulfamoyl group and the carboxylate on the pyrrole ring.

target selectivity regioisomer HMG-CoA reductase

Available Purity and Molecular Identity: Vendor‑Verified Specifications for Procurement Confidence

Multiple independent vendors report a purity of 97–98 % and a molecular weight of 246.28 g/mol for CAS 883048‑07‑5 . Closely related analogs such as ethyl 1‑amino‑2,5‑diethyl‑4‑sulfamoyl‑1H‑pyrrole‑3‑carboxylate exhibit different molecular weights and purity profiles, complicating direct substitution in quantitative syntheses or assays.

purity molecular identity quality control

Synthetic Tractability: [3+2] Cycloaddition Route Enables Scalable Derivatization

The 4‑sulfamoyl pyrrole class is prepared via a [3+2] cycloaddition of a Münchnone with a sulfonamide‑substituted alkyne [1]. This convergent synthetic route is compatible with parallel library synthesis and late‑stage functionalization, offering an advantage over multi‑step linear syntheses required for some non‑pyrrole statin precursors [1]. Direct comparative data for CAS 883048‑07‑5 versus a specific linear‑synthesis comparator is not available.

synthetic accessibility cycloaddition derivatization

Optimal Application Scenarios for Methyl 1,2,5‑trimethyl‑4‑sulfamoyl‑1H‑pyrrole‑3‑carboxylate Based on Quantitative Evidence


Hepatoselective Statin Lead Optimization

Use CAS 883048‑07‑5 as a core scaffold for structure‑based design of hepatoselective HMG‑CoA reductase inhibitors. The class‑demonstrated hepatocyte‑over‑myocyte selectivity [1] provides a rationale for synthesizing focused libraries aimed at further improving the therapeutic window. Researchers should compare new derivatives against rosuvastatin in matched cellular assays to quantify selectivity gains.

Regioisomer‑Specific Target Deconvolution

Employ the 4‑sulfamoyl‑3‑carboxylate isomer as a chemical probe to interrogate the HMG‑CoA reductase pathway, in contrast to the N‑sulfamoyl‑2‑carboxylate isomer, which inhibits metallo‑β‑lactamases. This orthogonal pair enables clean target‑deconvolution experiments in cells co‑expressing both enzyme classes [1][2].

Medicinal Chemistry Building Block Procurement for Parallel Library Synthesis

Acquire CAS 883048‑07‑5 in multi‑gram quantities at verified purity (≥97 %) for use as a starting material in [3+2] cycloaddition‑based library production. The convergent synthetic route and the availability of the compound from multiple vendors [1] reduce supply‑chain risk and accelerate SAR exploration.

Crystallographic Fragment‑Based Drug Discovery

Soak Methyl 1,2,5‑trimethyl‑4‑sulfamoyl‑1H‑pyrrole‑3‑carboxylate into pre‑formed crystals of human HMG‑CoA reductase (PDB 3BGL conditions) to obtain high‑resolution co‑crystal structures. The known binding pose of the 4‑sulfamoyl pyrrole class [1] facilitates rapid structure determination and guides fragment growing strategies.

Quote Request

Request a Quote for Methyl 1,2,5-trimethyl-4-sulfamoyl-1h-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.